molecular formula C14H26ClNO B5054760 3-[1-Adamantyl(methyl)amino]propan-1-ol;hydrochloride

3-[1-Adamantyl(methyl)amino]propan-1-ol;hydrochloride

Cat. No.: B5054760
M. Wt: 259.81 g/mol
InChI Key: GBEBDRLQOUNCPQ-UHFFFAOYSA-N
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Description

3-[1-Adamantyl(methyl)amino]propan-1-ol;hydrochloride is an organic compound that features an adamantane structure, which is a diamondoid hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-Adamantyl(methyl)amino]propan-1-ol;hydrochloride typically involves the reaction of adamantane derivatives with appropriate amines and alcohols. One common method involves the reaction of 1-adamantylamine with 3-chloropropanol in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran (THF) or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[1-Adamantyl(methyl)amino]propan-1-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various adamantane derivatives, such as adamantanone, adamantane carboxylic acid, and substituted adamantane compounds .

Scientific Research Applications

3-[1-Adamantyl(methyl)amino]propan-1-ol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurodegenerative disorders.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-[1-Adamantyl(methyl)amino]propan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane structure allows it to interact with hydrophobic regions of proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological processes, including neurotransmission and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    3-Dimethylamino-1-propanol: This compound shares a similar structure but lacks the adamantane moiety.

    1-Adamantanamine: Another adamantane derivative with different functional groups.

    3-(1-Adamantyl)propan-1-ol: Similar structure but without the amino group

Uniqueness

3-[1-Adamantyl(methyl)amino]propan-1-ol;hydrochloride is unique due to its combination of the adamantane structure with an amino alcohol functionality. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-[1-adamantyl(methyl)amino]propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO.ClH/c1-15(3-2-4-16)14-8-11-5-12(9-14)7-13(6-11)10-14;/h11-13,16H,2-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEBDRLQOUNCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCO)C12CC3CC(C1)CC(C3)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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